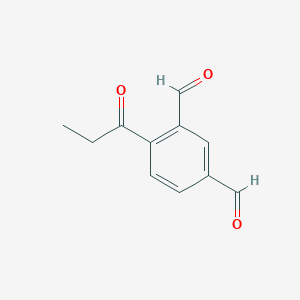

1-(2,4-Diformylphenyl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

4-propanoylbenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C11H10O3/c1-2-11(14)10-4-3-8(6-12)5-9(10)7-13/h3-7H,2H2,1H3 |

InChI Key |

NCGHTFHSXCZBCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4 Diformylphenyl Propan 1 One and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Diformylphenylpropanone Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comamazonaws.com For 1-(2,4-diformylphenyl)propan-1-one, the key disconnections involve the carbon-carbon bonds between the aromatic ring and its three substituents.

The most logical disconnections are at the bonds connecting the two formyl groups (-CHO) and the propan-1-one (-C(O)CH₂CH₃) moiety to the phenyl ring. These disconnections correspond to well-known forward reactions:

Formyl Group Disconnection: This points to formylation reactions, a type of electrophilic aromatic substitution. wikipedia.org

Propan-1-one Group Disconnection: This suggests a Friedel-Crafts acylation reaction. libretexts.org

A primary challenge in the retrosynthesis of this molecule is the directing effects of the substituents. Both formyl and propanoyl groups are electron-withdrawing and act as meta-directors. However, the substituents in the target molecule are arranged in a 1,2,4-pattern. This arrangement indicates that a straightforward sequential substitution of a benzene (B151609) ring is unlikely to be successful without strategic manipulation of functional groups. youtube.comlibretexts.org

A plausible retrosynthetic pathway might start by disconnecting the propan-1-one group via a Friedel-Crafts acylation. This leaves 1,3-benzenedicarbaldehyde as a precursor. However, acylating this deactivated ring would be extremely difficult. A more viable approach involves disconnecting the formyl groups, potentially from a precursor like 1-(phenyl)propan-1-one, but the ortho, para relationship of the formyl groups relative to each other, and their positions relative to the meta-directing propanoyl group, presents a significant regiochemical challenge.

Therefore, a more nuanced strategy is required, possibly involving the use of protecting groups or starting with a differently substituted benzene ring where the directing effects align to produce the desired 1,2,4-substitution pattern. youtube.com For instance, starting with a precursor that has ortho, para-directing groups, which are later converted into the desired formyl or propanoyl groups, is a common strategy in the synthesis of polysubstituted benzenes. libretexts.org

Targeted Synthesis Routes to the this compound Core Structure

Based on the retrosynthetic analysis, several targeted routes can be proposed. The success of these routes hinges on controlling the regioselectivity of the key reactions.

Introducing two formyl groups onto a benzene ring with specific regiochemistry (at positions 2 and 4 relative to another substituent) is a central challenge. Several formylation methods exist, each with its own characteristics regarding reactivity and selectivity. wikipedia.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (commonly generated from dimethylformamide (DMF) and phosphorus oxychloride) to formylate electron-rich aromatic rings. rsc.org Its success on a ring substituted with a deactivating propanoyl group would be limited. However, it could be applied to a precursor with activating groups. The regioselectivity can sometimes be controlled by the steric bulk of the Vilsmeier reagent. researchgate.net

Gattermann-Koch and Gattermann Reactions: These methods use carbon monoxide and HCl (Gattermann-Koch) or a cyanide source (Gattermann) under strong acid catalysis to formylate aromatic rings. wikipedia.org They are generally suitable for simple or activated aromatic compounds.

Duff Reaction: This method uses hexamethylenetetramine to formylate activated phenols, typically in the ortho position. While not directly applicable here, it illustrates a strategy for achieving specific regioselectivity. wikipedia.org

Ortho-Lithiation (Directed Metalation): A powerful strategy for regioselective functionalization involves the use of a directed metalation group (DMG). A DMG can direct lithiation to its ortho position. A subsequent reaction with a formylating agent like DMF introduces the formyl group precisely. researchgate.net While the propanoyl group is not a classic DMG, a precursor with a suitable DMG could be used to install the first formyl group, followed by further manipulation.

A potential strategy for achieving the 2,4-diformyl pattern could involve starting with a precursor like m-xylene, performing a double formylation, and then oxidizing the methyl groups to carboxylic acids, which could then be transformed. However, a more direct route is desirable.

| Formylation Method | Reagents | Typical Substrate | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics | Mild conditions; sensitive to steric effects. rsc.orgresearchgate.net |

| Gattermann | HCN, HCl/AlCl₃ | Activated aromatics, phenols | Uses toxic cyanide source. wikipedia.org |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene, alkylbenzenes | Requires high pressure; not for phenols. wikipedia.org |

| Duff Reaction | Hexamethylenetetramine | Phenols | Strong ortho-directing selectivity. wikipedia.org |

| Ortho-Lithiation | n-BuLi, TMEDA then DMF | Aromatics with a DMG | High regioselectivity. researchgate.net |

The introduction of the propan-1-one group is most commonly achieved through the Friedel-Crafts acylation. libretexts.org This reaction involves treating an aromatic ring with an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). quora.com

Key considerations for this step include:

Substrate Reactivity: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. They fail on strongly deactivated rings, such as those bearing nitro or multiple formyl groups. libretexts.org This limitation dictates that the acylation step must be performed before the introduction of strongly deactivating groups or on a ring that is sufficiently activated.

Catalyst Stoichiometry: The ketone product can complex with the Lewis acid catalyst, requiring more than a stoichiometric amount of the catalyst to be used.

Rearrangement: Unlike Friedel-Crafts alkylation, the acylium ion intermediate is stable and does not typically undergo rearrangement, ensuring the propanoyl group is introduced without isomerization. libretexts.org

A possible synthetic sequence would involve starting with a precursor like 1,3-dimethylbenzene, performing a Friedel-Crafts acylation to introduce the propanoyl group, and then functionalizing the methyl groups to yield the desired diformyl product.

The assembly of the target molecule can be approached in a linear (stepwise) or convergent manner.

Stepwise Synthesis: This approach involves the sequential modification of a single starting material. youtube.com For this compound, a hypothetical stepwise synthesis might start with benzene and proceed through a series of reactions to add each substituent one by one. The order of these reactions is critical to manage the directing effects of the substituents. youtube.com For example:

Start with a di-substituted precursor that directs incoming groups to the desired positions.

Introduce the three functional groups (or their precursors) in a sequence that respects the rules of electrophilic aromatic substitution.

Perform functional group interconversions at the end of the synthesis to unmask the formyl or ketone groups.

Convergent Synthesis: This strategy involves preparing different fragments of the molecule separately and then joining them together in the later stages. bohrium.com For this target, a convergent approach is less obvious due to the molecule's structure, where all substituents are attached to a central phenyl ring. However, one could envision a multi-component reaction where simpler starting materials combine in a one-pot process to form the polysubstituted benzene ring. rsc.org Such reactions can be highly efficient, though developing a new multi-component reaction for a specific, complex substitution pattern is a significant research endeavor.

Optimization of Reaction Conditions and Yields

Optimizing the yield for any synthetic route to this compound would involve systematically varying key reaction parameters for the critical steps, namely formylation and acylation.

For Friedel-Crafts acylation, optimization might involve:

Catalyst Screening: While AlCl₃ is common, other Lewis acids (e.g., FeCl₃, ZnCl₂) could offer better yields or milder conditions for a specific substrate. nih.gov

Solvent Choice: The solvent can significantly influence the reaction. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are typical.

Temperature and Time: These parameters must be controlled to ensure the reaction goes to completion without promoting side reactions or decomposition. nih.gov Studies have shown that increasing reaction time generally leads to higher yields, up to a certain point. nih.gov

For formylation reactions, optimization strategies would depend on the chosen method:

Reagent Ratios: In a Vilsmeier-Haack reaction, the ratio of DMF to POCl₃ can affect the reactivity of the formylating agent.

Temperature Control: Ortho-lithiation reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions and ensure stability of the lithiated intermediate. researchgate.net

Response Surface Methodology (RSM) is a statistical approach that can be used to systematically optimize multiple variables simultaneously to find the conditions that give the best yield. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry aims to make chemical synthesis more environmentally benign, safer, and more efficient. organic-chemistry.orgepitomejournals.com

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing a synthesis that incorporates the maximum number of atoms from the reactants into the final product. Multi-component and cascade reactions are often highly atom-economical. bohrium.com

Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or ionic liquids is a primary goal. royalsocietypublishing.org For instance, some Friedel-Crafts-type reactions can be performed in water, and visible-light-induced methods can produce aromatic ketones using air as the oxidant and water as the solvent. chemistryviews.org

Use of Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which generate more waste. organic-chemistry.org The development of recyclable heterogeneous catalysts for acylation and formylation reactions is an active area of research. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted or ultrasound-assisted synthesis, can make processes greener. Reactions that proceed at room temperature are also highly desirable. chemistryviews.org

Use of Renewable Feedstocks: While likely starting from petroleum-derived feedstocks, future syntheses could potentially use bio-based aromatic compounds as starting materials. researchgate.net

By incorporating these principles, the synthesis of this compound and its precursors could be designed to be more sustainable. royalsocietypublishing.org

Chemical Reactivity and Derivatization Studies of 1 2,4 Diformylphenyl Propan 1 One

Reactivity of the Aldehyde Functionalities

The two aldehyde groups on the phenyl ring are key centers for a variety of chemical transformations. Their reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl functions.

Condensation Reactions and Cyclic Product Formation

Condensation reactions represent a major pathway for the derivatization of 1-(2,4-diformylphenyl)propan-1-one. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, can lead to a diverse array of products, including cyclic structures. youtube.com

One of the most common condensation reactions is the formation of Schiff bases through the reaction with primary amines. libretexts.org Given the presence of two aldehyde groups, reactions with diamines can lead to the formation of macrocyclic structures or polymers.

The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, is another important transformation. organic-chemistry.orgyoutube.comwikipedia.orgrsc.org The use of compounds like malonic acid or its derivatives can lead to the formation of α,β-unsaturated products. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, can result in decarboxylation when a carboxylic acid group is present in the active methylene compound. organic-chemistry.orgwikipedia.org

The Wittig reaction provides a method for converting the aldehyde groups to alkenes. libretexts.orgwikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.org The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane, can introduce a double bond. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org

Table 1: Examples of Condensation Reactions with Aldehydes

| Reaction Name | Reagent(s) | Product Type |

| Schiff Base Formation | Primary Amines | Imines |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Products |

| Wittig Reaction | Phosphorus Ylides | Alkenes |

Selective Reductions and Oxidations

The selective transformation of the aldehyde groups in the presence of the ketone is a key challenge and a valuable synthetic tool.

Selective Reductions:

Aldehydes are generally more reactive towards reducing agents than ketones. libretexts.orgyoutube.com This difference in reactivity allows for the selective reduction of the aldehyde groups to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, often under controlled conditions such as low temperatures or in specific solvent systems to enhance selectivity. libretexts.orgorganic-chemistry.orgyoutube.comkhanacademy.org For instance, the use of NaBH₄ in a mixture of ethanol (B145695) and dichloromethane (B109758) at low temperatures has been shown to selectively reduce aldehydes over ketones. libretexts.org Another approach involves the use of NaBH₄ in combination with sodium oxalate (B1200264) in water, which has also demonstrated efficient selective reduction of aldehydes. khanacademy.org

Selective Oxidations:

The selective oxidation of the aldehyde groups to carboxylic acids in the presence of the ketone is also achievable. A notable method involves the use of potassium tert-butoxide as an oxygen source, which has been shown to chemoselectively oxidize aromatic aldehydes. wikipedia.orgpressbooks.pubacs.orgnumberanalytics.com This method is advantageous due to its operational simplicity and high level of selectivity. Other methods for the selective oxidation of aldehydes include the use of reagents like potassium permanganate (B83412) under controlled pH or specific catalytic systems.

Table 2: Selective Transformations of Aldehyde Functionalities

| Transformation | Reagent(s) | Product |

| Selective Reduction | Sodium Borohydride (NaBH₄) at low temp. | 1-(2,4-Bis(hydroxymethyl)phenyl)propan-1-one |

| Selective Oxidation | Potassium tert-butoxide | 2-Propanoyl-5-formylbenzoic acid or 4-Propanoyl-isophthalic acid |

Reactions with Nucleophiles

The electrophilic nature of the aldehyde carbonyl carbons makes them susceptible to attack by a wide range of nucleophiles. lumenlearning.comadichemistry.comwisc.edu

The reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a classic qualitative test for aldehydes and ketones, resulting in the formation of a colored precipitate. youtube.comnih.govaroonchande.commasterorganicchemistry.com This reaction is an example of a nucleophilic addition-elimination, where the initial addition of the nucleophile is followed by the elimination of a water molecule. youtube.comaroonchande.commasterorganicchemistry.com

Grignard reagents (RMgX) readily add to the aldehyde groups to form secondary alcohols after acidic workup. libretexts.org Due to the higher reactivity of aldehydes, it is possible to achieve selective addition to these groups over the ketone under carefully controlled conditions. libretexts.org

Cyanide ions (from sources like HCN or KCN) can also act as nucleophiles, adding to the aldehyde carbonyls to form cyanohydrins. numberanalytics.com

Reactivity of the Ketone Functionality

The ketone group in this compound is generally less reactive than the aldehyde groups. libretexts.orgorganic-chemistry.org However, it still possesses unique reactivity that can be exploited for further derivatization.

Enolization and α-Functionalization

The ketone possesses α-hydrogens on the methylene group of the propanoyl chain, which are acidic and can be removed by a base to form an enolate. The presence of the electron-withdrawing aryl group enhances the acidity of these protons. The resulting enolate is a powerful nucleophile and can undergo a variety of reactions at the α-carbon.

This enolization allows for α-functionalization reactions. For example, α-halogenation can be achieved by treating the compound with a halogen in the presence of an acid or base. Alkylation at the α-position is also possible by treating the enolate with an alkyl halide.

Nucleophilic Additions to the Carbonyl

While less reactive than the aldehydes, the ketone carbonyl can still undergo nucleophilic addition, particularly with strong nucleophiles or under conditions that favor reaction at the ketone. libretexts.orgyoutube.compressbooks.pubnumberanalytics.com

For instance, with an excess of a strong nucleophile like a Grignard reagent, addition can occur at both the aldehyde and ketone positions. libretexts.org The product of Grignard addition to the ketone is a tertiary alcohol. libretexts.org

The Wittig reaction can also be applied to the ketone, though it may require more forcing conditions compared to the aldehydes. libretexts.orgwikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.org This would convert the ketone into a more substituted alkene.

Table 3: Reactivity of the Ketone Functionality

| Reaction Type | Reagent(s) | Product Type |

| Enolate Formation | Base (e.g., LDA) | Enolate |

| α-Alkylation | Enolate + Alkyl Halide | α-Alkylated Ketone |

| Grignard Addition | Grignard Reagent (excess) | Tertiary Alcohol |

| Wittig Reaction | Phosphorus Ylide | Substituted Alkene |

Interplay Between Aldehyde and Ketone Reactivity

The reactivity of this compound is dominated by the three carbonyl groups. In general, aldehydes are more reactive towards nucleophilic attack than ketones. This increased reactivity is attributed to both steric and electronic factors. Sterically, the single hydrogen atom attached to the aldehyde's carbonyl carbon presents less hindrance to an incoming nucleophile compared to the two bulkier alkyl or aryl groups on a ketone's carbonyl carbon. youtube.comyoutube.com Electronically, the two alkyl groups on a ketone donate electron density to the carbonyl carbon, making it less electrophilic, whereas the single substituent on an aldehyde has a smaller electron-donating effect. youtube.comyoutube.com

In the case of this compound, the two formyl groups are expected to be more susceptible to nucleophilic attack than the propan-1-one moiety. Furthermore, the aromatic ring's electronic effects influence the reactivity of all three carbonyl groups. The carbonyl groups act as electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution. baranlab.org Conversely, the aromatic ring can donate electron density to the carbonyl groups through resonance, which can slightly reduce their electrophilicity compared to their aliphatic counterparts. youtube.com

Selective reactions at one of the functional groups would likely depend on the careful choice of reagents and reaction conditions. For instance, a mild nucleophile might react preferentially with the more reactive aldehyde groups, leaving the ketone group intact. It is also conceivable that the two aldehyde groups might exhibit different reactivities due to their positions on the phenyl ring relative to the propan-1-one group, although this effect is likely to be subtle. Intramolecular reactions, such as an intramolecular aldol (B89426) condensation, could also be possible, leading to the formation of cyclic structures. jlu.edu.cn The proximity of the functional groups on the same molecule can lead to faster reaction rates for intramolecular processes compared to intermolecular reactions. jlu.edu.cnresearchgate.net

Synthesis of Advanced Derivatives for Specific Applications

The trifunctional nature of this compound makes it a promising precursor for the synthesis of a variety of advanced derivatives with potential applications in materials science and medicinal chemistry.

The reaction of aldehydes and ketones with primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry. uokerbala.edu.iqwjpsonline.com Given the higher reactivity of aldehydes, it is anticipated that this compound would readily react with primary amines at the formyl positions. youtube.com By controlling the stoichiometry of the amine, it might be possible to achieve selective mono- or di-Schiff base formation. Aromatic aldehydes are known to form stable Schiff bases. uokerbala.edu.iq

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. wjpsonline.com This reaction is typically reversible and can be catalyzed by either acid or base. uokerbala.edu.iqwjpsonline.com

Table 1: Hypothetical Products of Schiff Base Formation with this compound

| Amine Reactant | Stoichiometry (Amine:Compound) | Potential Product(s) |

| Aniline | 1:1 | Mono-Schiff base at one of the formyl groups |

| Aniline | 2:1 | Di-Schiff base at both formyl groups |

| Ethylenediamine | 1:1 | Macrocyclic di-Schiff base (from [2+2] condensation) or polymeric structures |

| p-Phenylenediamine | 1:1 | Polymeric Schiff base |

These Schiff base derivatives could serve as ligands for the formation of metal complexes or as building blocks for more complex organic structures. The condensation with chiral diamines could lead to the formation of enantiopure macrocyclic Schiff bases. nih.gov

The presence of multiple carbonyl groups makes this compound an excellent candidate for various cyclocondensation reactions to form heterocyclic compounds. These reactions are valuable for the synthesis of molecules with diverse biological and material properties.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). tandfonline.comwikipedia.orgsigmaaldrich.com The formyl groups of this compound would be expected to readily undergo Knoevenagel condensation, leading to the formation of α,β-unsaturated products. These products could then potentially undergo subsequent intramolecular cyclization reactions. acs.org

Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. thieme-connect.dewikipedia.orgorganic-chemistry.org The aldehyde or ketone functionalities of the title compound could participate in this reaction, leading to the formation of thiophene-fused aromatic systems. researchgate.netarkat-usa.org

Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to a pyridine. youtube.comdrugfuture.comwikipedia.org The formyl groups of this compound could serve as the aldehyde component in this synthesis, providing a route to highly substituted pyridine derivatives.

Table 2: Potential Heterocyclic Products from Cyclocondensation Reactions

| Reaction Name | Reagents | Potential Heterocyclic Product |

| Knoevenagel Condensation | Malononitrile, base | Substituted benzylidene malononitriles |

| Gewald Reaction | Ethyl cyanoacetate, sulfur, base | Thiophene-fused aromatic compounds |

| Hantzsch Pyridine Synthesis | Ethyl acetoacetate, ammonia | Substituted pyridine derivatives |

| Paal-Knorr Furan (B31954) Synthesis | (after conversion to a 1,4-dicarbonyl) | Substituted furan derivatives derpharmachemica.com |

The specific products formed in these reactions would depend on the chosen reagents and reaction conditions, potentially allowing for the selective synthesis of a variety of heterocyclic systems.

The trifunctionality of this compound makes it a highly attractive monomer for the synthesis of polymers. The presence of multiple reactive sites allows for the formation of cross-linked polymers or highly branched polymer architectures.

The aldehyde and ketone groups can participate in various polymerization reactions. For example, condensation with difunctional amines or phenols could lead to the formation of poly(Schiff base)s or poly(aryl ether ketone)s (PAEKs). uokerbala.edu.iqpsu.edu The vinyl ketone moiety, if formed through a prior reaction, could also undergo radical or anionic polymerization. nii.ac.jpresearchgate.netnih.gov

Table 3: Potential Polymer Structures from this compound

| Co-monomer / Reaction Type | Potential Polymer Type | Key Linkages |

| Diamines (e.g., p-phenylenediamine) | Poly(Schiff base) | Imine (-C=N-) |

| Bisphenols (e.g., Bisphenol A) | Poly(aryl ether ketone) | Ether (-O-) and Ketone (-C=O-) |

| Self-condensation (under specific conditions) | Cross-linked polymer network | Various C-C and C-O bonds |

The resulting polymers would be expected to possess interesting thermal and mechanical properties due to their aromatic and cross-linked nature. The specific properties could be tuned by the choice of co-monomers and the polymerization conditions.

Coordination Chemistry and Metal Complexation of 1 2,4 Diformylphenyl Propan 1 One

Ligand Design Principles for Multifunctional Organic Molecules

The design of new ligands is a cornerstone of chemical research, as the properties of a metal coordination complex are dictated as much by the surrounding molecules (ligands) as by the metal itself. nih.gov Multifunctional organic molecules are of particular interest because they can impart specific functionalities to a metal complex, influencing its role in areas from catalysis to medicine. nih.govnih.gov

Key principles in designing such ligands include:

Donor Atom Selection: The choice of atoms that will bind to the metal (donor atoms) is critical. The Hard and Soft Acids and Bases (HSAB) principle is a useful guide, suggesting that hard metal ions (Lewis acids) prefer to bind to hard donor atoms (Lewis bases), and soft acids prefer soft bases. biointerfaceresearch.comnih.gov Oxygen donors, like the carbonyl groups in 1-(2,4-Diformylphenyl)propan-1-one, are generally considered hard bases, making them suitable for coordinating with hard or borderline metal ions such as Zn(II), Mn(II), and Fe(III). ias.ac.inresearchgate.net

Chelation and the Chelate Effect: Ligands that bind to a metal ion through two or more donor atoms are called chelating ligands or chelators. biointerfaceresearch.comfredhutch.org This multi-point attachment forms a ring structure (a chelate ring) and results in a significant increase in the stability of the complex compared to complexes with analogous monodentate (single-point attachment) ligands. This enhanced stability is known as the chelate effect. biointerfaceresearch.comwikipedia.org The formation of stable 5- or 6-membered chelate rings is particularly favorable. biointerfaceresearch.comnih.gov

The Macrocyclic Effect: When a polydentate ligand is cyclic, the resulting metal complex is often even more stable than its open-chain counterpart. biointerfaceresearch.comwikipedia.org This additional stability, termed the macrocyclic effect, arises because the ligand is "pre-organized" for coordination, meaning less conformational freedom is lost upon binding to the metal ion. wikipedia.org

Structural and Electronic Tuning: The properties of a ligand can be fine-tuned by modifying its structure. Introducing different substituent groups can alter the ligand's electronic properties (its ability to donate or accept electrons) and its steric bulk, which in turn influences the geometry and reactivity of the final metal complex. morressier.com For instance, the presence of an electron-withdrawing nitro group in a ligand can influence the electronic properties and biological activity of its metal complexes. nih.govnih.gov

The structure of this compound, featuring two aldehyde groups and a ketone group, makes it an excellent candidate for a multifunctional ligand, capable of forming simple chelate complexes or serving as a precursor for more elaborate macrocyclic structures.

Chelation Modes and Binding Sites of this compound with Metal Ions

The three carbonyl groups of this compound provide multiple potential binding sites for metal ions. The specific way it coordinates, or its chelation mode, will depend on the metal ion and the reaction conditions.

Aldehydes and ketones can coordinate to metal centers in several ways, primarily through the oxygen atom of the carbonyl group (C=O). wikipedia.orgphilschatz.com The carbon-oxygen double bond is polar, with the oxygen being more electronegative, which allows the lone pairs of electrons on the oxygen to act as a Lewis base and donate to a Lewis acidic metal center. philschatz.com

The primary coordination modes for aldehyde and ketone ligands are:

η¹-O-bonded (sigma-bonded): The ligand binds to a single metal center through the oxygen atom. This is the most common mode, especially for Lewis-acidic metals like Zn²⁺. wikipedia.org In this mode, the ligand acts as a simple two-electron donor. wikipedia.org

η²-C,O-bonded (pi-bonded): In this mode, both the carbon and oxygen atoms of the carbonyl group interact with the metal center. This type of bonding is typically observed with electron-rich, low-valent metals like Fe(0) or Os(0). wikipedia.org

Bridging: A carbonyl group can also bridge two or more metal centers by utilizing the lone pair of electrons on the oxygen. wikipedia.org

In this compound, any of the three carbonyl oxygens could potentially act as a donor site. For instance, coordination could occur through the ketone oxygen and the adjacent aldehyde oxygen at the 2-position, forming a stable six-membered chelate ring. This bidentate (O,O)-coordination is a common motif in ligands containing hydroxyl and carbonyl groups in similar positions, such as in hydroxyflavones. mdpi.com

The presence of two formyl (-CHO) groups on the phenyl ring of this compound opens up the possibility of creating more complex, multidentate ligands. worktribe.com These aldehyde groups are reactive and can undergo condensation reactions, particularly with primary amines, to form imines (Schiff bases). nih.govmsu.edu

This reactivity is the basis for template synthesis, a powerful method for creating macrocyclic ligands. wikipedia.org In a template reaction, a metal ion is used to organize the precursor molecules, directing the condensation to form a cyclic product rather than a polymer. wikipedia.org The size of the metal ion can be a crucial factor in directing the synthetic pathway. wikipedia.org For example, this compound could be reacted with a diamine in the presence of a suitable metal ion (e.g., an alkaline earth metal or a transition metal). nih.gov The metal ion would coordinate to the carbonyl oxygens, holding the molecule in a specific conformation that facilitates a [2+2] Schiff base condensation reaction with two molecules of the diamine, resulting in a large macrocyclic complex. nih.gov Such macrocycles are often highly stable due to the macrocyclic effect. biointerfaceresearch.comwikipedia.org

Synthesis of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes involves the reaction of the ligand with a metal salt under specific conditions. sbmu.ac.ir The nature of the metal ion and the reaction environment heavily influence the final product.

The formation of metal complexes from a ligand like this compound typically involves straightforward procedures. The general approach is to dissolve the ligand and a chosen metal salt in a suitable solvent and allow them to react, often with heating. sbmu.ac.ir

Metal Precursors: Common metal sources are simple salts such as acetates, nitrates, chlorides, or perchlorates. worktribe.comresearchgate.net For example, the reaction of a ligand with metal acetates of zinc(II) or nickel(II) can yield metal complexes. worktribe.com

Solvents: Alcohols like ethanol (B145695) or methanol (B129727) are frequently used as solvents because they can dissolve both the organic ligand and the inorganic metal salt. sbmu.ac.ir Sometimes a mixture of solvents is employed to achieve the desired solubility and reaction conditions. researchgate.net

Temperature and Reaction Time: Reactions are often carried out at elevated temperatures (reflux) to ensure completion. nih.gov The reaction time can range from a few hours to several days, depending on the reactivity of the components.

pH Control: For ligands with acidic or basic groups, the pH of the solution can be important. In the case of Schiff base condensation to form macrocycles, the reaction is typically acid-catalyzed. msu.edu

Template Synthesis: For the synthesis of macrocyclic complexes, the metal salt is added to the reaction mixture containing the dicarbonyl precursor (this compound) and the amine linker. The metal ion then acts as a template to guide the cyclization reaction. wikipedia.orgnih.gov

The resulting metal complexes often precipitate from the reaction solution and can be isolated by filtration. sbmu.ac.ir

The properties of the metal ion play a critical role in determining the structure, stability, and coordination geometry of the resulting complex. nih.gov Different metal ions can lead to vastly different products even with the same ligand. ias.ac.inresearchgate.net

Key properties of metal ions and their influence are summarized in the table below.

| Metal Ion Property | Influence on Complex Formation | Example Application to this compound |

| Ionic Radius | The size of the metal ion affects the preferred coordination number and geometry. Larger ions can accommodate more ligands. In template synthesis, the ion size can determine the size of the resulting macrocyclic ring. wikipedia.org | A larger metal ion like Ba(II) might template a larger macrocycle than a smaller ion like Ca(II) during a Schiff base condensation. nih.gov |

| Charge and Lewis Acidity | Higher positive charge generally leads to stronger electrostatic interactions with the ligand's donor atoms. nih.gov The Lewis acidity (hard vs. soft) determines the preference for donor atoms (HSAB principle). biointerfaceresearch.comresearchgate.net | Hard metal ions like Fe(III) or Zn(II) would be expected to form stable complexes with the hard oxygen donors of the carbonyl groups. ias.ac.inmdpi.com |

| Preferred Coordination Geometry | Different metal ions have characteristic coordination geometries (e.g., tetrahedral, square planar, octahedral). This is influenced by the metal's d-electron configuration. sbmu.ac.irmdpi.com | Ni(II) might form a square-planar complex, whereas Co(II) could adopt an octahedral geometry, potentially by incorporating solvent molecules as additional ligands. mdpi.com |

| Redox Activity | Redox-active transition metals (e.g., Fe, Co, Cu) can participate in electron-transfer reactions, which can be a key feature of the final complex's functionality. nih.gov | A complex with a redox-active metal could be designed for catalytic applications. |

By carefully selecting the metal ion, chemists can control the assembly process and tailor the properties of the final coordination complex. ias.ac.in

Potential Structures and Stoichiometries of Coordination Compounds

The ligand this compound features three carbonyl groups: two aldehydes (formyl groups) at the 2 and 4 positions of the phenyl ring and a ketone (propan-1-one group) at the 1 position. This multifuntionality suggests several potential coordination modes.

Aldehydes and ketones are known to coordinate to metal centers in two primary ways:

η¹-O-coordination: The oxygen atom of the carbonyl group donates a lone pair of electrons to the metal center. This is the most common mode of coordination, particularly with Lewis acidic metal ions.

η²-C,O-coordination: Both the carbon and oxygen atoms of the carbonyl group bond to the metal center, forming a three-membered ring. This mode is more frequently observed with electron-rich, low-valent metals.

Given the presence of three carbonyl groups, this compound could act as a:

Monodentate ligand: Coordinating through only one of its carbonyl oxygens.

Bidentate or Tridentate Chelating Ligand: The arrangement of the carbonyl groups, particularly the ketone at the 1-position and the formyl group at the 2-position, could facilitate the formation of a stable five- or six-membered chelate ring with a metal ion. The formyl group at the 4-position is likely too distant to participate in chelation with the other two groups on the same metal center.

Bridging Ligand: The ligand could bridge two or more metal centers, with different carbonyl groups coordinating to different metals, potentially leading to the formation of coordination polymers.

The stoichiometry of the resulting complexes would depend on the coordination mode of the ligand, the coordination number preference of the metal ion, and the reaction conditions. For example, a 1:1 metal-to-ligand ratio could be expected for a tridentate chelate, while a 1:2 or 2:1 ratio might be observed for bidentate or bridging modes.

Table 1: Plausible Coordination Modes of this compound

| Coordination Mode | Potential Donor Atoms | Possible Complex Type |

| Monodentate | One carbonyl oxygen | Mononuclear complex |

| Bidentate Chelate | Oxygen of propan-1-one and oxygen of 2-formyl group | Mononuclear chelate complex |

| Bridging | Carbonyl oxygens coordinating to different metal centers | Dinuclear or polynuclear complex/coordination polymer |

Investigation of Potential Metal-Ligand Bonding Nature

The nature of the bonding between a metal and the carbonyl groups of this compound would likely be primarily of a sigma (σ) donor type, where the oxygen lone pair is donated to a vacant orbital on the metal. This is typical for η¹-O-coordination of aldehydes and ketones. wikipedia.org

In cases of η²-C,O-coordination with low-valent, electron-rich metals, a degree of pi (π) back-bonding could occur. wikipedia.org In this scenario, electron density from filled d-orbitals of the metal is donated back into the empty π* antibonding orbital of the carbonyl group. This back-donation would lead to a weakening of the C=O bond, which could be observed experimentally through techniques like infrared (IR) spectroscopy as a shift to lower stretching frequencies for the coordinated carbonyl group(s).

The presence of the aromatic ring and the specific substitution pattern would also influence the electronic properties of the carbonyl groups and thus the strength and nature of the metal-ligand bond. The electron-withdrawing nature of the formyl groups would likely affect the electron density on the ketone oxygen, potentially influencing its donor ability.

Table 2: Expected Spectroscopic Signatures for Metal-Ligand Bonding

| Spectroscopic Technique | Expected Observation for M-L Bonding |

| Infrared (IR) Spectroscopy | Shift of the ν(C=O) stretching frequency to lower wavenumbers upon coordination. The magnitude of the shift could indicate the strength of the interaction and potentially distinguish between different coordinated carbonyl groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the formyl and propanone protons upon coordination. The magnitude and direction of the shift would provide information about the coordination site and the electronic effects of the metal ion. |

| X-ray Crystallography | Would provide definitive information on the solid-state structure, including bond lengths and angles, coordination geometry, and stoichiometry. This would be the most direct method to determine the coordination mode. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 1-(2,4-Diformylphenyl)propan-1-one , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of This compound is predicted to show distinct signals for the aromatic protons, the aldehyde protons, and the protons of the propanone side chain. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The two aldehyde protons are expected to be the most deshielded, appearing as singlets at approximately 10.0-10.5 ppm. The methylene (B1212753) protons of the propanone group would likely resonate around 3.0 ppm as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a triplet around 1.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of 195-205 ppm. The two aldehyde carbonyl carbons would also be in a similar downfield region, typically between 190 and 200 ppm. libretexts.orgpressbooks.pub The aromatic carbons would generate a set of signals between 120 and 150 ppm. The methylene and methyl carbons of the propanone side chain would appear in the upfield region of the spectrum.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for This compound .

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Aldehyde CHO | 10.0 - 10.5 | 190 - 200 |

| Ketone C=O | - | 195 - 205 |

| Methylene CH₂ | ~3.0 (q) | ~35 |

| Methyl CH₃ | ~1.2 (t) | ~8 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For instance, a cross-peak between the methylene quartet and the methyl triplet of the propanone side chain would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively assign the carbon signals for the methylene, methyl, and aromatic C-H groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, by observing correlations between the propanone side chain protons and the aromatic protons.

Application to Reaction Monitoring and Intermediate Identification

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. nih.govasahilab.co.jpacs.org The synthesis of This compound can be followed by acquiring NMR spectra at regular intervals. The disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase in the intensity of the signals for the product would allow for the determination of reaction kinetics and the point of completion. Furthermore, if any reaction intermediates are present in sufficient concentration, their unique NMR signals could be detected, providing valuable mechanistic insights. For instance, in a reaction forming the aldehyde groups, the appearance of a signal around 10 ppm would indicate the formation of the desired functional group. thermofisher.comresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For This compound (C₁₀H₈O₃), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.

Common fragmentation pathways for aromatic ketones include alpha-cleavage and McLafferty rearrangement. youtube.comopenstax.orgjove.com For This compound , the following fragment ions would be anticipated:

Alpha-cleavage of the ethyl group would result in a resonance-stabilized acylium ion.

Loss of a CO molecule is a common fragmentation for carbonyl compounds.

Cleavage of the bond between the aromatic ring and the ketone.

| Predicted Fragment | Structure | Predicted m/z |

| [M-CH₂CH₃]⁺ | [C₈H₅O₃]⁺ | 149 |

| [M-CO]⁺ | [C₉H₈O₂]⁺ | 148 |

| [C₇H₅O₂]⁺ | Diformylphenyl cation | 121 |

| [C₆H₅]⁺ | Phenyl cation (from further fragmentation) | 77 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. acs.orgspectroscopyonline.commdpi.com

For This compound , the key vibrational bands are associated with the carbonyl groups and the aromatic ring.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Aldehyde C-H stretch | 2850-2750 (two bands) | Weak |

| Aromatic C-H stretch | ~3030 | Strong |

| Aliphatic C-H stretch | 2980-2850 | Moderate |

| Ketone C=O stretch | ~1690 | Moderate |

| Aldehyde C=O stretch | ~1705 | Moderate |

| Aromatic C=C stretch | 1600, 1580, 1500, 1450 | Strong |

The conjugation of the ketone and aldehyde groups with the aromatic ring is expected to lower their C=O stretching frequencies compared to their aliphatic counterparts. libretexts.orgpressbooks.pubopenstax.org The presence of multiple strong bands in the 1600-1450 cm⁻¹ region is characteristic of an aromatic ring. libretexts.org

X-ray Crystallography for Solid-State Structural Determination of Single Crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov To perform this analysis, a high-quality single crystal of This compound would be required. The diffraction of X-rays by the crystal lattice would produce a unique pattern of reflections. wikipedia.org

Analysis of this diffraction data would yield precise information on:

Bond lengths and angles: Providing experimental validation of the molecular geometry.

Conformation: The dihedral angles between the aromatic ring and the carbonyl groups of the ketone and aldehydes.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding or π-π stacking interactions.

While experimental data for this specific compound is not available, studies on similar substituted phenyl propanones have provided detailed structural insights through this technique. dntb.gov.uanih.gov

Spectrophotometric Methods (UV-Vis) for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of This compound , which includes the aromatic ring and the three carbonyl groups, is expected to give rise to distinct absorption bands.

π → π* transitions: These are typically high-intensity absorptions and are expected for the aromatic system and the conjugated carbonyl groups. These bands are likely to appear in the range of 200-280 nm. libretexts.orgyoutube.com

n → π* transitions: These are lower-intensity absorptions arising from the promotion of a non-bonding electron from the oxygen of the carbonyl groups to an anti-bonding π* orbital. These are expected to appear at longer wavelengths, possibly above 300 nm. masterorganicchemistry.com

The presence of multiple chromophores (the two aldehyde groups and the ketone) on the aromatic ring will likely lead to a complex UV-Vis spectrum with overlapping bands.

UV-Vis spectroscopy is also a valuable tool for studying complexation. If This compound forms a complex with another molecule, such as a metal ion or an organic host, the electronic environment of the chromophore will be altered. This change will be reflected in the UV-Vis spectrum, often as a shift in the wavelength of maximum absorption (λ_max) or a change in the molar absorptivity. By monitoring these changes, the stoichiometry and binding constant of the complex can be determined. up.ac.za

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques essential for the purification and purity assessment of organic compounds. The choice between HPLC and GC is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of organic molecules, including those that are non-volatile or thermally sensitive. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The two formyl groups and the ketone functionality would contribute to the polarity of the molecule, influencing its retention time.

A typical HPLC analysis would provide data on the retention time (tR) of the compound, which is characteristic under a specific set of conditions (flow rate, mobile phase composition, column type, and temperature), and the peak area, which is proportional to the concentration of the compound and is used to determine its purity.

Gas Chromatography (GC)

GC is a technique used for separating and analyzing compounds that can be vaporized without decomposition. The separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.

For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. The presence of polar functional groups (aldehydes and a ketone) might necessitate derivatization to increase volatility and improve peak shape, although this is not always required. The choice of the stationary phase is critical and would depend on the polarity of the analyte. A mid-polarity phase might be suitable for this compound.

A GC analysis would yield a chromatogram showing the retention time of the compound, which helps in its identification, and the peak area, which allows for quantification and purity assessment. Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide structural information and confirm the identity of the analyte.

Without experimental data, the specific conditions for HPLC and GC analysis of this compound remain theoretical. The table below outlines the types of data that would be generated from such analyses.

| Analytical Technique | Parameter | Typical Information Provided |

| HPLC | Retention Time (t_R) | Characteristic time for the compound to elute from the column under specific conditions. |

| Peak Area | Proportional to the concentration of the compound; used for purity assessment. | |

| Mobile Phase | Composition and gradient program (e.g., Water:Acetonitrile). | |

| Stationary Phase | Type of column used (e.g., C18, Phenyl-Hexyl). | |

| GC | Retention Time (t_R) | Characteristic time for the compound to elute from the column at a specific temperature program. |

| Peak Area | Proportional to the concentration of the compound; used for purity assessment. | |

| Inlet Temperature | Temperature at which the sample is vaporized. | |

| Oven Program | Temperature gradient used to separate compounds. | |

| Carrier Gas | Inert gas used as the mobile phase (e.g., Helium, Nitrogen). | |

| Detector | Type of detector used (e.g., Flame Ionization Detector (FID), Mass Spectrometer (MS)). |

Table 1. Hypothetical Data Parameters for Chromatographic Analysis.

Computational and Theoretical Investigations of 1 2,4 Diformylphenyl Propan 1 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of a molecule. sid.irnanobioletters.com For 1-(2,4-Diformylphenyl)propan-1-one, DFT would be employed to predict its most stable three-dimensional shape. These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. aimspress.comajchem-a.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical SoftnessThe frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity.chalcogen.ronih.govThe HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive and easily polarizable. aimspress.comnih.gov From the HOMO and LUMO energy values, other chemical reactivity descriptors like chemical potential, chemical hardness, and chemical softness can be calculated, providing a quantitative measure of the molecule's stability and reactivity. nih.gov For this compound, the presence of electron-withdrawing formyl groups would be expected to significantly influence the energies of these orbitals.

Prediction of Spectroscopic Parameters and Comparison with Experimental DataDFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.ajchem-a.comresearchgate.netFor this compound, one could calculate:

Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to the stretching and bending of bonds can be computed. These theoretical spectra are invaluable for assigning the peaks in experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. espublisher.com This is related to the HOMO-LUMO gap and provides insight into the molecule's electronic properties.

Role of 1 2,4 Diformylphenyl Propan 1 One in Advanced Materials Science

Utilization as a Monomer for Polymer Synthesis

The presence of two formyl groups makes 1-(2,4-Diformylphenyl)propan-1-one an ideal difunctional monomer for various polymerization reactions. fiveable.me These reactions would leverage the aldehyde functionalities to build long-chain macromolecules. youtube.com

Polycondensation Reactions

Polycondensation is a primary pathway for polymerizing this compound. farabi.universitymdpi.com This step-growth polymerization process involves the reaction of the diformyl monomer with a suitable co-monomer, leading to the formation of a polymer and the elimination of a small molecule, such as water.

Theoretically, reacting this compound with difunctional nucleophiles like diamines or dihydrazines would yield high-molecular-weight polymers. For instance, condensation with a diamine (e.g., 1,4-diaminobenzene) would produce poly(azomethine)s, also known as polyimines or Schiff base polymers. These polymers are noted for their thermal stability and potential optoelectronic properties. mdpi.comresearchgate.net

Table 1: Theoretical Polycondensation Reactions and Resulting Polymers

| Co-monomer | Linkage Formed | Polymer Class | Potential Properties |

| Diamine (H₂N-R-NH₂) | Imine (-C=N-) | Poly(azomethine) / Schiff Base Polymer | Thermal stability, conductivity, luminescence |

| Dihydrazine (H₂N-NH-R-NH-NH₂) | Hydrazone (-C=N-NH-) | Polyhydrazone | High thermal stability, chelation properties |

| Diol (HO-R-OH) | Acetal (-O-CH-O-) | Polyacetal | Chemical resistance, engineering applications |

The reaction conditions for these polycondensations would typically require specific catalysts and control over temperature and stoichiometry to achieve high molecular weights and desirable material properties. researchgate.netresearchgate.net

Cross-linking Agents

Beyond serving as a primary monomer, this compound could function as a potent cross-linking agent. In this role, it would be introduced in smaller quantities to a pre-existing polymer system containing reactive groups (such as amines or hydroxyls). The two aldehyde groups of the molecule can react with these functional groups on adjacent polymer chains, creating covalent bonds that link the chains together into a three-dimensional network. This process enhances the mechanical strength, thermal stability, and solvent resistance of the material.

Building Block for Supramolecular Assemblies and Frameworks

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, offers another promising avenue for this compound. nih.govresearchgate.net The defined geometry and reactive sites of the molecule make it an excellent candidate for constructing ordered, high-level structures. beilstein-journals.orgdoaj.org

Self-Assembly Processes

The directional nature of the formyl and ketone groups on the phenyl ring can guide the spontaneous organization of molecules into well-defined architectures through a process called self-assembly. Driven by weaker interactions like hydrogen bonding, π-π stacking, and dipole-dipole forces, these molecules could theoretically form complex structures such as sheets, tubes, or cages in solution or the solid state. beilstein-journals.org The specific outcome of the self-assembly process would be highly dependent on factors like solvent, temperature, and concentration.

Metal-Organic Frameworks (MOFs) Precursors

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netnih.gov The diformyl functionality of this compound makes it an excellent candidate for use as an organic linker or precursor in MOF synthesis. youtube.comyoutube.com

The aldehyde groups can be chemically modified (e.g., oxidized to carboxylic acids) to create the necessary binding sites for coordination with metal centers. Alternatively, they can participate directly in post-synthetic modification within a pre-formed framework, allowing for the introduction of new functionalities. The resulting MOFs could exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

Table 2: Potential of this compound in MOF Synthesis

| Role | Mechanism | Resulting MOF Feature | Potential Application |

| Ligand Precursor | Oxidation of formyl groups to carboxylates, followed by reaction with metal ions. | Tunable porosity, high surface area. | Gas storage (H₂, CO₂), catalysis. |

| Functional Modifier | Post-synthetic modification of a pre-existing MOF via reaction with the aldehyde groups. | Introduction of specific chemical functionality into pores. | Selective sensing, targeted drug delivery. |

Incorporation into Functional Architectures

The unique electronic and chemical properties stemming from the combination of formyl and ketone groups suggest that polymers and frameworks derived from this compound could be integrated into advanced functional devices. nih.govrsc.org

Polymers with extended π-conjugated systems, such as the poly(azomethine)s mentioned earlier, are known to have semiconductor properties. This makes them promising materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govtue.nl The specific electronic properties could be tuned by careful selection of the co-monomer used in polymerization. researchgate.net

Furthermore, the reactive aldehyde groups provide a chemical handle for anchoring these materials onto surfaces or for interacting with specific analytes. This opens up possibilities for developing chemical sensors. For example, a thin film of a polymer derived from this monomer could exhibit a change in its fluorescence or conductivity upon exposure to a target chemical, providing a detectable signal. mdpi.com The high selectivity required for such sensors could be engineered through the rational design of the polymer or framework structure. researchgate.net

Future Research Directions and Unresolved Challenges

Development of Novel and Efficient Synthetic Pathways

A significant hurdle in the study of 1-(2,4-Diformylphenyl)propan-1-one is the development of high-yielding and scalable synthetic routes. Current synthetic methodologies for polyformylated aromatic compounds can be multi-step and often result in modest yields. Future research should focus on pioneering more efficient and sustainable synthetic strategies. This includes the exploration of novel catalytic systems, such as those employing earth-abundant metals, to facilitate the direct formylation of substituted phenylpropanones. Furthermore, the application of flow chemistry could offer a pathway to improved reaction control, enhanced safety, and easier scalability. The development of a robust and versatile synthesis will be the gateway to a thorough investigation of this compound's properties and applications.

| Potential Synthetic Approach | Key Reagents/Catalysts | Anticipated Advantages | Potential Challenges |

| Direct Ortho- and Para-Formylation | Propanoylbenzene, Vilsmeier-Haack or Gattermann-Koch reagents | Atom economy, fewer steps | Regioselectivity control, harsh reaction conditions |

| Oxidation of a Bis(hydroxymethyl) Precursor | 1-(2,4-bis(hydroxymethyl)phenyl)propan-1-one, mild oxidizing agents (e.g., PCC, DMP) | High selectivity | Precursor synthesis may be complex |

| Cross-Coupling Strategies | Dihalophenylpropanone precursor, formyl-group-containing organometallic reagents | Modular approach, functional group tolerance | Catalyst poisoning, purification of intermediates |

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of two aldehyde groups and a ketone moiety in this compound suggests a landscape of unexplored reactivity. A key challenge lies in achieving chemoselectivity, enabling the selective reaction of one functional group in the presence of others. Future investigations should systematically explore the differential reactivity of the aldehyde and ketone groups towards a variety of nucleophiles and reducing agents. This could lead to the synthesis of a diverse library of derivatives with tailored properties. Moreover, the potential for intramolecular reactions, such as aldol (B89426) condensations or Cannizzaro-type reactions, could yield novel cyclic and polycyclic architectures. Understanding these intricate reactivity patterns will be crucial for harnessing this molecule as a versatile building block in organic synthesis.

Design of Next-Generation Coordination Compounds

The presence of multiple carbonyl functionalities makes this compound an excellent candidate for use as a ligand in coordination chemistry. The two formyl groups and the propanone's carbonyl oxygen can act as coordination sites for a wide range of metal ions. This opens the door to the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Future research should focus on systematically exploring the coordination behavior of this ligand with various transition metals and lanthanides. The resulting coordination compounds could exhibit interesting properties, such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Copper(II) | Square planar or octahedral | Catalysis, gas adsorption |

| Zinc(II) | Tetrahedral | Luminescent sensing |

| Lanthanide(III) | High coordination numbers (e.g., 8, 9) | Upconversion, bio-imaging |

Advanced Characterization Techniques for Complex Systems

The synthesis and study of this compound and its derivatives will necessitate the use of a suite of advanced characterization techniques. While standard techniques like NMR and mass spectrometry will be essential for routine analysis, more complex systems, such as the coordination polymers and MOFs derived from this ligand, will require more sophisticated methods. Solid-state NMR will be invaluable for characterizing the structure and dynamics of these materials. Single-crystal X-ray diffraction will be the gold standard for determining their precise three-dimensional structures. Furthermore, techniques such as thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) will be crucial for assessing their thermal stability and crystalline purity.

Integration of Machine Learning and Artificial Intelligence in Chemical Research

Sustainable Chemistry Approaches for Production and Application

In line with the growing emphasis on green chemistry, future research on this compound must prioritize sustainability. This includes the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation. The use of catalytic methods, as opposed to stoichiometric reagents, will be a key aspect of this endeavor. Moreover, the potential applications of this compound and its derivatives should be evaluated with their environmental impact in mind. For instance, the development of recyclable catalysts or biodegradable materials based on this scaffold would be highly desirable. The principles of sustainable chemistry should guide the entire lifecycle of this compound, from its synthesis to its final application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.